[(R)-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid
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Overview
Description
[®-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid is a chiral compound with a pyrrolidine ring substituted with a benzyl-ethyl-amino group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [®-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Benzyl-Ethyl-Amino Group: This step involves the alkylation of the pyrrolidine ring with benzyl and ethyl groups. This can be achieved using reagents like benzyl bromide and ethyl iodide under basic conditions.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production methods for [®-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
[®-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or ethyl groups can be replaced with other substituents using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
[®-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: The compound can be used in studies investigating the interaction of chiral molecules with biological targets, such as enzymes and receptors.
Industrial Applications: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [®-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid involves its interaction with molecular targets, such as enzymes or receptors. The benzyl-ethyl-amino group may facilitate binding to specific sites, while the acetic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
[®-3-(Benzyl-amino)-pyrrolidin-1-yl]-acetic acid: Lacks the ethyl group, which may affect its binding affinity and specificity.
[®-3-(Ethyl-amino)-pyrrolidin-1-yl]-acetic acid: Lacks the benzyl group, potentially altering its interaction with molecular targets.
[®-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-propionic acid: Has a propionic acid moiety instead of acetic acid, which may influence its chemical reactivity and biological activity.
Uniqueness
[®-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid is unique due to the presence of both benzyl and ethyl groups, which can enhance its binding interactions and specificity. The combination of these groups with the pyrrolidine ring and acetic acid moiety provides a versatile scaffold for various applications in research and industry.
Properties
IUPAC Name |
2-[(3R)-3-[benzyl(ethyl)amino]pyrrolidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-2-17(10-13-6-4-3-5-7-13)14-8-9-16(11-14)12-15(18)19/h3-7,14H,2,8-12H2,1H3,(H,18,19)/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVBDLHQWLLFAZ-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCN(C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC=C1)[C@@H]2CCN(C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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